

(+)-Igmesine Hydrochloride: A Technical Guide on its Potential as an Antidepressant

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Compound of Interest		
Compound Name:	(+)-Igmesine hydrochloride	
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Abstract

(+)-Igmesine hydrochloride (chemical name: (+)-N-cyclopropylmethyl-N-methyl-1,4-diphenyl-1-ethylbut-3-en-1-ylamine hydrochloride) is a selective sigma-1 (σ1) receptor agonist that has demonstrated potential as an antidepressant agent in preclinical and early clinical studies. Its unique mechanism of action, distinct from traditional monoaminergic antidepressants, targets the modulation of intracellular signaling cascades, including calcium mobilization and neurotrophic factor pathways. This technical guide provides an in-depth overview of the pharmacology, preclinical efficacy, and proposed mechanisms of action of (+)-igmesine hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. Although clinical development was discontinued for marketing reasons, the study of igmesine offers valuable insights into the therapeutic potential of sigma-1 receptor modulation for the treatment of major depressive disorder.[1]

Introduction

Major depressive disorder (MDD) is a debilitating psychiatric illness with a significant unmet medical need for novel therapeutics with improved efficacy and faster onset of action. For decades, the mainstay of antidepressant pharmacotherapy has been centered on the monoamine hypothesis, targeting serotonin, norepinephrine, and dopamine neurotransmitter



systems. However, a substantial portion of patients do not achieve adequate remission with these agents, highlighting the necessity for exploring alternative mechanisms.

The sigma-1 (σ 1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising target for a new class of antidepressants.[2] Activation of the σ 1 receptor modulates a variety of downstream signaling pathways, influencing neuronal plasticity and survival. (+)-lgmesine hydrochloride is a potent and selective σ 1 receptor agonist that has been investigated for its antidepressant properties. This document serves as a comprehensive technical resource on the preclinical and early clinical data supporting the potential of (+)-igmesine hydrochloride as an antidepressant.

Pharmacological Profile Binding Affinity

(+)-Igmesine hydrochloride exhibits high affinity and selectivity for the $\sigma 1$ receptor. In vitro binding studies have consistently demonstrated its potent interaction with this target, with significantly lower affinity for the sigma-2 ($\sigma 2$) receptor and other neurotransmitter receptors and transporters.



Receptor/ Transport er	Ligand	Preparati on	Kı (nM)	IC50 (nM)	K _e (nM)	Referenc e
Sigma-1	INVALID- LINK Pentazocin e	Guinea Pig Brain Membrane s	-	39 ± 8	-	[3]
Sigma-1	-	-	-	-	19.1	[4]
Sigma-2	-	-	-	>1000	-	[4]
Monoamin e Oxidase A (MAO-A)	-	-	-	>10,000	-	[5]
Monoamin e Oxidase B (MAO-B)	-	-	-	>10,000	-	[5]

K_i: Inhibition constant; IC₅o: Half-maximal inhibitory concentration; K_e: Equilibrium dissociation constant.

Pharmacokinetics

Detailed pharmacokinetic data for **(+)-igmesine hydrochloride** in preclinical species and humans is not extensively published. The available information suggests it is orally bioavailable and penetrates the blood-brain barrier to exert its effects on the central nervous system. Doses tested in clinical studies ranged from 25 to 200 mg/day.[1]

Preclinical Efficacy in Animal Models of Depression

The antidepressant-like effects of **(+)-igmesine hydrochloride** have been primarily evaluated using the forced swim test (FST) and the tail suspension test (TST) in rodents, two widely accepted screening models for potential antidepressant compounds.

Forced Swim Test (FST)



In the FST, animals are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. (+)-Igmesine has been shown to decrease immobility time in this paradigm.

Species	Dose (mg/kg)	Route	Effect on Immobility Time	Reference
Mouse	30	i.p.	Significant reduction	[1]

Tail Suspension Test (TST)

The TST is another behavioral despair model where mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, a decrease in immobility suggests antidepressant-like activity.

Specific quantitative data for **(+)-igmesine hydrochloride** in the tail suspension test is not readily available in the reviewed literature.

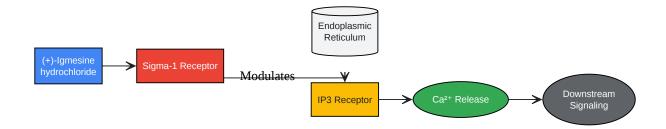
Mechanism of Action

The antidepressant effects of **(+)-igmesine hydrochloride** are believed to be mediated through its agonistic activity at the $\sigma 1$ receptor, which in turn modulates several downstream signaling pathways implicated in neuroplasticity and cell survival.

Sigma-1 Receptor Activation and Downstream Signaling

The $\sigma1$ receptor is a molecular chaperone that translocates from the endoplasmic reticulum to other cellular compartments upon ligand binding.[3] Its activation by (+)-igmesine initiates a cascade of intracellular events.





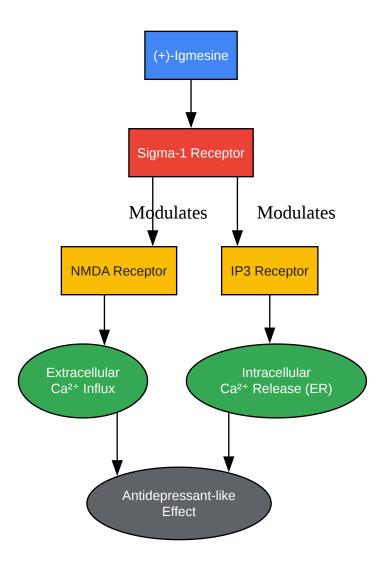
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Sigma-1 receptor activation by (+)-Igmesine.

Modulation of NMDA Receptor Function and Calcium Homeostasis

(+)-Igmesine has been shown to interfere with the N-methyl-D-aspartate (NMDA) receptor/nitric oxide synthase/cGMP pathway.[5] It inhibits the NMDA-induced increase in cGMP, suggesting a modulatory role on glutamatergic neurotransmission.[5] Furthermore, the antidepressant-like effects of igmesine are dependent on both extracellular calcium influx and the mobilization of intracellular calcium stores.





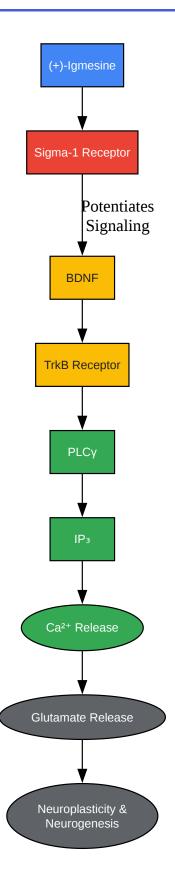
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Modulation of calcium homeostasis by (+)-Igmesine.

Potentiation of Brain-Derived Neurotrophic Factor (BDNF) Signaling

Sigma-1 receptor activation has been linked to the potentiation of Brain-Derived Neurotrophic Factor (BDNF) signaling pathways.[6] Antidepressants with sigma-1 activity can enhance BDNF-stimulated signaling, leading to increased glutamate release.[6] This neurotrophic effect may contribute to the structural and functional neuroadaptations underlying the therapeutic effects of antidepressants.





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Potentiation of BDNF signaling by (+)-Igmesine.



Experimental Protocols In Vitro Sigma Receptor Binding Assay

A detailed protocol for conducting sigma receptor binding assays can be found in Chu and Ruoho (2015).[4] The general steps are as follows:

- Membrane Preparation: Homogenize guinea pig brain (for σ 1) or rat liver (for σ 2) tissue in a buffered solution. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
- Radioligand Binding: Incubate the membrane preparation with a specific radioligand (e.g., -INVALID-LINK---pentazocine for σ1) and varying concentrations of the test compound ((+)igmesine hydrochloride).
- Separation and Counting: Separate the bound from free radioligand by rapid filtration. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
- Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The K_i value can then be calculated using the Cheng-Prusoff equation.

Mouse Forced Swim Test (FST)

A standardized protocol for the mouse FST is described by Can et al. (2012).[3]

- Apparatus: Use a transparent Plexiglas cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
- Procedure: Individually place mice into the cylinder for a 6-minute session. The session is typically recorded for later analysis.
- Scoring: The duration of immobility is scored during the last 4 minutes of the test. Immobility
 is defined as the cessation of struggling and remaining floating motionless, making only
 those movements necessary to keep its head above water.
- Drug Administration: Administer **(+)-igmesine hydrochloride** or vehicle control intraperitoneally (i.p.) at a specified time (e.g., 30 minutes) before the test.



Mouse Tail Suspension Test (TST)

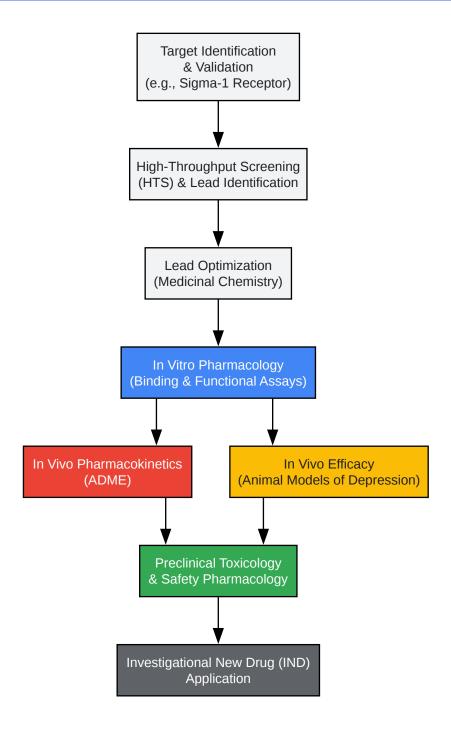
The TST protocol is detailed by Can, Dao, and Gould (2011).[7]

- Apparatus: Suspend mice by their tails from a lever or rod using adhesive tape, at a height where they cannot reach any surfaces.
- Procedure: The test duration is typically 6 minutes, and the session is recorded.
- Scoring: The total time the mouse remains immobile is measured. Immobility is defined as hanging passively and being completely motionless.
- Drug Administration: Administer the test compound or vehicle at a specific time point before the test.

Preclinical Drug Discovery Workflow for Antidepressants

The development of a novel antidepressant like **(+)-igmesine hydrochloride** typically follows a structured preclinical workflow.





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Preclinical workflow for antidepressant drug discovery.

Clinical Development and Current Status

Early phase II clinical trials with **(+)-igmesine hydrochloride** showed some promising results in patients with major depressive disorder. However, subsequent larger trials did not consistently demonstrate efficacy, and the clinical development of igmesine for depression was



discontinued by Pfizer before 2004, reportedly due to marketing considerations.[1] There are no ongoing clinical trials investigating **(+)-igmesine hydrochloride** for any indication.[1]

Conclusion

(+)-Igmesine hydrochloride represents a pioneering effort in targeting the sigma-1 receptor for the treatment of depression. Its mechanism of action, involving the modulation of intracellular calcium and potentiation of neurotrophic factor signaling, offers a compelling alternative to traditional monoaminergic antidepressants. While its clinical development was halted, the wealth of preclinical data on (+)-igmesine continues to inform the ongoing research into sigma-1 receptor agonists as a novel class of therapeutics for mood disorders. The detailed understanding of its pharmacology and mechanisms of action provides a valuable foundation for the design and development of next-generation sigma-1 receptor modulators with improved clinical potential.

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